molecular formula C8H8N4O4S B1423469 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide CAS No. 1354962-63-2

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide

Cat. No. B1423469
CAS RN: 1354962-63-2
M. Wt: 256.24 g/mol
InChI Key: GXAJCJPVTSSFON-UHFFFAOYSA-N
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Description

The compound “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” is a type of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be analyzed using various techniques such as NMR and HPLC .


Chemical Reactions Analysis

The chemical reactions involving “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be complex. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be determined using various techniques. For instance, the yield, color, melting point, and NMR data can provide valuable information about the compound .

Scientific Research Applications

Lipoxygenase Inhibition

Pyrido[2,3-d]pyrimidine derivatives have been evaluated as novel lipoxygenase (LOX) inhibitors . LOX is an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids to leukotrienes, which are involved in inflammatory responses. Inhibitors of LOX could potentially be used to treat inflammatory diseases.

Antioxidant Activity

These compounds also exhibit potential antioxidant activity . Antioxidants are important in neutralizing free radicals in the body, which can damage cells and lead to chronic diseases.

Anticancer Activity

The derivatives have shown potential anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

Some pyrido[2,3-d]pyrimidine derivatives have been screened for their antimicrobial activities . They could serve as a basis for developing new antimicrobial agents.

Cytotoxicity

The cytotoxicity of these compounds has been studied using colorimetric methods like the MTT assay to evaluate cell viability .

Lipophilicity and Cellular Diffusion

The degree of lipophilicity of these compounds suggests they can easily diffuse into cells, which is beneficial for drug delivery and targeting specific cellular mechanisms .

Synthesis of Bioactive Derivatives

There is ongoing research into the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potential therapeutic applications .

properties

IUPAC Name

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H2,9,15,16)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJCJPVTSSFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)N)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Reactant of Route 3
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Reactant of Route 4
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Reactant of Route 5
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Reactant of Route 6
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide

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